molecular formula C14H14FNO B3015182 3'-Ethoxy-3-fluorobiphenyl-4-amine CAS No. 1035689-60-1

3'-Ethoxy-3-fluorobiphenyl-4-amine

Cat. No.: B3015182
CAS No.: 1035689-60-1
M. Wt: 231.27
InChI Key: ULFLHZVDFOHESL-UHFFFAOYSA-N
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Description

3'-Ethoxy-3-fluorobiphenyl-4-amine (CAS: 1241693-02-6) is a fluorinated biphenyl derivative with the molecular formula C₁₄H₁₄FNO and a monoisotopic mass of 231.10594 Da. The compound features an ethoxy (-OCH₂CH₃) group at the 3' position and a fluorine atom at the 3 position of the biphenyl backbone, with a primary amine (-NH₂) at the 4 position.

This suggests its utility in proprietary applications, such as intermediates in drug synthesis or functional materials.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFLHZVDFOHESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035689-60-1
Record name 4-(3-ethoxyphenyl)-2-fluoroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-3-fluorobiphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents

    Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 120°C

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used

Industrial Production Methods

Industrial production of 3’-Ethoxy-3-fluorobiphenyl-4-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-3-fluorobiphenyl-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives

    Reduction: The compound can be reduced to form amine derivatives with different substitution patterns

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3’-Ethoxy-3-fluorobiphenyl-4-amine.

Scientific Research Applications

3’-Ethoxy-3-fluorobiphenyl-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 3’-Ethoxy-3-fluorobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 3'-Ethoxy-3-fluorobiphenyl-4-amine and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (Da) Patent Count Notes
This compound 1241693-02-6 C₁₄H₁₄FNO 3'-ethoxy, 3-F, 4-NH₂ 231.11 24 High patent activity
(3'-Fluorobiphenyl-4-yl)amine hydrochloride 5728-66-5 C₁₂H₁₀FN·HCl 3'-F, 4-NH₂ (as HCl salt) 187.21 (free base) - Discontinued
4-(3-Chlorophenyl)aniline 5748-36-7 C₁₂H₁₀ClN 3'-Cl, 4-NH₂ 203.67 - Chlorine substituent
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 1025230-61-8 C₁₄H₁₅FN₂O 3-methoxy, 4-F, pyridinylmethyl 262.29 - Pyridine inclusion
4-Fluoro-N-(4-methoxybenzyl)aniline - C₁₄H₁₄FNO 4-methoxybenzyl, 4-F, NH₂ 231.11 5 Methoxybenzyl group

Patent and Industrial Relevance

This compound’s 24 patents far exceed the 5 patents for 4-Fluoro-N-(4-methoxybenzyl)aniline, suggesting superior versatility in applications such as:

  • Pharmaceutical intermediates : Fluorine and ethoxy groups enhance metabolic stability and bioavailability.
  • Agrochemicals : Biphenyl scaffolds are common in herbicides and fungicides.
  • Electronic materials : Fluorinated aromatics are used in liquid crystals or OLEDs.

Biological Activity

3'-Ethoxy-3-fluorobiphenyl-4-amine is an organic compound characterized by a biphenyl structure with an ethoxy group and a fluorine atom. This unique arrangement enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its potential therapeutic applications are currently being investigated, with preliminary studies suggesting promising biological activity.

The molecular formula of this compound is C13H12FNOC_{13}H_{12}FNO with a molecular weight of 231.27 g/mol. The compound's structure can be summarized as follows:

Structural FeatureDescription
Biphenyl Structure Two phenyl rings connected by a single bond
Ethoxy Group -OCH₂CH₃ at the 3' position
Fluorine Atom -F at the 3' position relative to the amine group

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, influenced by its substituents. The ethoxy and fluorine groups may enhance binding affinity to enzymes or receptors, while the amine group can participate in hydrogen bonding, affecting the compound's overall biological activity.

Biological Activity Studies

Research into the biological activity of this compound includes various assays to evaluate its effects on mammalian cells and potential therapeutic properties.

Cytotoxicity Assays

Cytotoxicity assays are critical in assessing the compound's safety and efficacy. Common methods include:

Assay TypePurposeNotes
MTT Assay Measures cell viabilityCommonly used but may be affected by test compounds
Colony Formation Assay Evaluates clonogenic growthUseful for assessing long-term effects on cell proliferation
Apoptosis Detection Identifies apoptotic cellsUtilizes fluorescent markers for detection

Case Studies

Preliminary studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, research has shown that it can inhibit cell proliferation in breast cancer cells, suggesting potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved and to optimize its therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Fluoroaniline Fluorine at para positionCommonly used in dye synthesis
Biphenylamine Amine group on biphenylLacks ethoxy group; used in rubber
4-Ethoxyaniline Ethoxy group at para positionSimilar reactivity but lacks fluorine

The presence of both ethoxy and fluorine groups in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.

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